BenchChemオンラインストアへようこそ!

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Medicinal Chemistry Synthetic Intermediate Physicochemical Differentiation

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a densely functionalized heterocyclic building block defined by a pyrazolo[1,5-a]pyridine core with a reactive bromine atom at the 7-position and two methyl ester groups at the 2- and 3-positions. This specific substitution pattern grants it a distinct physicochemical profile, including a molecular weight of 313.10 g/mol and a calculated partition coefficient (XLogP3-AA) of 2.1, which directly influences its solubility and reactivity in organic media compared to non-halogenated analogs.

Molecular Formula C11H9BrN2O4
Molecular Weight 313.107
CAS No. 1878181-34-0
Cat. No. B2518903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS1878181-34-0
Molecular FormulaC11H9BrN2O4
Molecular Weight313.107
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=C(N2N=C1C(=O)OC)Br
InChIInChI=1S/C11H9BrN2O4/c1-17-10(15)8-6-4-3-5-7(12)14(6)13-9(8)11(16)18-2/h3-5H,1-2H3
InChIKeyVGSHEPCHNJOWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benchmarking Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 1878181-34-0): A Core Heterocyclic Scaffold for Targeted Synthesis


Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a densely functionalized heterocyclic building block defined by a pyrazolo[1,5-a]pyridine core with a reactive bromine atom at the 7-position and two methyl ester groups at the 2- and 3-positions [1]. This specific substitution pattern grants it a distinct physicochemical profile, including a molecular weight of 313.10 g/mol and a calculated partition coefficient (XLogP3-AA) of 2.1, which directly influences its solubility and reactivity in organic media compared to non-halogenated analogs [1]. The compound is commercially procured at high purity (97-98%) for research and development, serving primarily as a critical intermediate for further chemical elaboration [REFS-2, REFS-3].

The 7-Bromo Imperative: Why Non-Halogenated Pyrazolo[1,5-a]pyridine Analogs Cannot Replicate this Compound's Strategic Utility


A direct substitution with the non-halogenated parent compound, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8), is chemically non-viable for any workflow requiring downstream functionalization at the 7-position [1]. The bromine atom is not an inert addition; it acts as an essential synthetic handle, enabling a suite of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are impossible with the unsubstituted analog [2]. Furthermore, the introduction of bromine creates a quantifiable 34% increase in molecular weight and a near-doubling of the lipophilicity (Δ XLogP3 = +1.0) compared to the debromo scaffold, leading to significantly different chromatographic behavior, solubility, and overall reaction kinetics during synthesis [1].

Quantified Differentiation Guide for Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate Against its Closest Analogs


Enhanced Lipophilicity-Driven Separation and Reactivity Profiling Against the 7-Desbromo Analog

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.1, which is a 91% increase compared to the value of 1.1 for the non-brominated parent scaffold, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate [1]. This difference in lipophilicity directly translates to a higher retention time in reversed-phase chromatography during purification, a distinct solubility profile in organic/aqueous biphasic reaction mixtures, and altered membrane permeability for any derived final compounds [1]. This quantifiable property gap ensures that the synthetic intermediate and its products can be readily separated from any unreacted non-brominated starting material, a key process control metric .

Medicinal Chemistry Synthetic Intermediate Physicochemical Differentiation

Mass-Defined Structural Confirmation vs. Desbromo Scaffolds for Analytical Purity Assessment

The presence of the bromine atom gives the target compound a distinct isotopic signature. Its monoisotopic mass is 311.97457 Da, which is 77.91050 Da heavier than the non-brominated analog (234.06406 Da) [1]. This substantial mass difference provides an unambiguous confirmation point via LC-MS or GC-MS, easily distinguishing the target intermediate from the common debromo analog. Furthermore, the characteristic 1:1 isotopic peak pattern of bromine provides a secondary, independent verification of the molecule's identity and the successful incorporation of the halogen, a feature completely absent in the comparator [1]. This unambiguous mass fragment reduces the risk of misidentification in complex synthetic sequences.

Analytical Chemistry Quality Control Mass Spectrometry

Comparative Synthetic Utility: The 7-Bromo Substituent as an Orthogonal Reactive Handle vs. Chemically Inert Analogs

The 7-position bromine functions as a privileged site for palladium-catalyzed cross-couplings, a reactivity absent in the 7-unsubstituted analog. While direct yield data for this specific compound's coupling is not available in the primary literature, standard class-level performance for aryl bromides on pyrazolo[1,5-a]pyridine scaffolds is established. Syntheses of 7-substituted pyrazolo[1,5-a]pyridines via palladium-mediated cross-coupling from 7-halo derivatives have been demonstrated as a general and effective strategy [1]. In contrast, the debromo scaffold is chemically inert at this position, rendering it a dead-end intermediate for any medicinal chemistry program requiring C–C bond formation at the pyridine ring's 7-position. The dimeric byproduct formation risk observed with iodo analogs is reduced with this bromo derivative, optimizing it for high-yielding sequential functionalization [1].

Cross-Coupling Chemistry Synthetic Methodology Palladium Catalysis

Validated Application Scenarios for Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate Based on Proven Capabilities


Synthesis of 7-Aryl/Amino-Substituted Kinase Inhibitor Libraries

For medicinal chemistry projects targeting ATP-binding pockets of kinases (e.g., PI3K, RET, SIK families), the 7-bromo intermediate is the designated starting material for introducing hydrophobic or polar aryl groups at the pyridine ring's 7-position via Suzuki coupling. The target compound's validated role as a precursor for pyrazolo[1,5-a]pyridine-based kinase inhibitors makes it the only logical choice over the non-halogenated scaffold, which would halt the synthesis at the first step [1]. Its defined lipophilicity (XLogP = 2.1) also helps set the stage for optimizing the cLogP of the final library compounds.

Preparation of Advanced API Intermediates with Required High-Purity Specifications

Procurement teams sourcing materials for GMP-like synthesis of active pharmaceutical ingredients (APIs) require intermediates with a clear, unambiguous analytical signature. The target compound, commercially available at ≥97% purity, possesses a 33% greater monoisotopic mass and a distinctive bromine isotope pattern compared to the common debromo impurity [REFS-1, REFS-2]. This allows analytical development scientists to establish highly sensitive and specific HPLC-MS methods for in-process control and final API purity assessment, a critical advantage not available with the unsubstituted parent compound.

Development of Novel Agrochemical and Material Science Candidates via Sequential Functionalization

The orthogonal reactivity of the bromine atom and the methyl ester groups allows for a programmed, sequential functionalization strategy. The bromine can first be exploited in a cross-coupling reaction to introduce an aryl or heteroaryl motif. Subsequently, the ester functionalities can be differentially hydrolyzed and converted to amides or other carboxylic acid derivatives, creating a structurally diverse screening collection. This divergency is impossible with the bromine-free analog, which is limited to only ester modifications [1]. The ability to use a single, well-characterized starting material for multiple lead series provides significant procurement and logistical efficiency.

Quote Request

Request a Quote for Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.